molecular formula C19H11F3N2O2S B4125213 methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate

methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate

Cat. No.: B4125213
M. Wt: 388.4 g/mol
InChI Key: IETQVAMHKIJCFG-MDWZMJQESA-N
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Description

Methyl 4-{2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]vinyl}benzoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a cyano group, and a benzothiazole moiety, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]vinyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

Methyl 4-{2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]vinyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The cyano group can form hydrogen bonds with proteins, influencing their activity. The benzothiazole moiety may interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-2-(trifluoromethyl)benzoate
  • Methyl 2-cyano-4-(trifluoromethyl)benzoate
  • Methyl 5-cyano-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-{2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]vinyl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzothiazole moiety provides additional sites for interaction with biological targets. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2S/c1-26-18(25)12-4-2-11(3-5-12)8-13(10-23)17-24-15-9-14(19(20,21)22)6-7-16(15)27-17/h2-9H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQVAMHKIJCFG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate
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methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate

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